molecular formula C9H5FO2 B7904523 6-Fluorobenzofuran-2-carbaldehyde

6-Fluorobenzofuran-2-carbaldehyde

Cat. No.: B7904523
M. Wt: 164.13 g/mol
InChI Key: NFBQLKXQOGZXBF-UHFFFAOYSA-N
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Description

6-Fluorobenzofuran-2-carbaldehyde is a chemical compound with the molecular formula C9H5FO2. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of a fluorine atom at the 6-position and an aldehyde group at the 2-position makes this compound unique and of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorobenzofuran-2-carbaldehyde typically involves the introduction of a fluorine atom into the benzofuran ring followed by the formylation at the 2-position. One common method involves the use of fluorinated precursors and subsequent cyclization reactions to form the benzofuran ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

6-Fluorobenzofuran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include 6-Fluorobenzofuran-2-carboxylic acid (from oxidation), 6-Fluorobenzofuran-2-methanol (from reduction), and various substituted benzofuran derivatives (from substitution reactions) .

Scientific Research Applications

6-Fluorobenzofuran-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with anticancer, antibacterial, and antiviral properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 6-Fluorobenzofuran-2-carbaldehyde and its derivatives often involves interactions with specific molecular targets and pathways. For example, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to its targets, thereby increasing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Fluorobenzofuran-2-carbaldehyde include other fluorinated benzofuran derivatives and benzofuran-2-carbaldehyde without the fluorine substitution. Examples include:

Uniqueness

The uniqueness of this compound lies in the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-fluoro-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBQLKXQOGZXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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